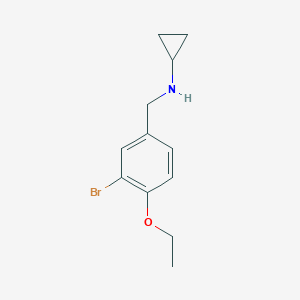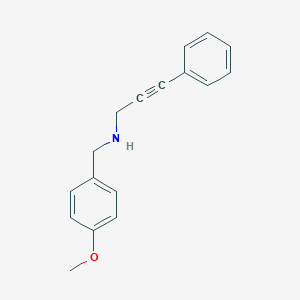
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine, also known as BEB, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
科学研究应用
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells and may be a promising candidate for the development of new cancer therapies. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
作用机制
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of neurodegenerative diseases. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which N-(3-bromo-4-ethoxybenzyl)cyclopropanamine induces apoptosis is not yet known.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to have a number of biochemical and physiological effects in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to increase levels of the antioxidant glutathione and reduce levels of the pro-inflammatory cytokine TNF-alpha. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. The inhibition of HDAC leads to changes in gene expression that can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine in lab experiments is its high purity, which ensures that the results of the experiments are reliable. Another advantage is the compound's versatility, as it can be used in a variety of scientific research applications. One limitation of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways in the body.
未来方向
There are many future directions for research on N-(3-bromo-4-ethoxybenzyl)cyclopropanamine. In neuroscience, further studies are needed to determine the full extent of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the optimal dosage and administration of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine for the treatment of different types of cancer. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Overall, the potential therapeutic applications of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine make it a promising compound for future scientific research.
合成方法
The synthesis of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The resulting compound has a purity of over 95% and is suitable for use in scientific research.
属性
产品名称 |
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine |
|---|---|
分子式 |
C12H16BrNO |
分子量 |
270.17 g/mol |
IUPAC 名称 |
N-[(3-bromo-4-ethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-2-15-12-6-3-9(7-11(12)13)8-14-10-4-5-10/h3,6-7,10,14H,2,4-5,8H2,1H3 |
InChI 键 |
LKARQRCDXJIPCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)